Structural Alignment with DRM02 Highlights Key Pharmacophoric Differences
The compound shares the benzothiazole-piperidine-carbonyl scaffold with DRM02, the benchmark pyrazolylbenzothiazole PDE4 inhibitor. However, 2319718-65-3 contains a 1-methylpyrazol-4-yl substituent on the piperidine ring, whereas DRM02 carries a distinct substitution pattern (exact structure undisclosed in public domain but differing at the pyrazole position) [1]. This difference is relevant because structure–activity relationship (SAR) studies in the patent family demonstrate that pyrazole substitution strongly modulates PDE4 isoform selectivity and ILK inhibitory potency [2].
| Evidence Dimension | Structural difference in pyrazole substitution pattern |
|---|---|
| Target Compound Data | 1-methylpyrazol-4-yl attached to piperidine ring via C3 |
| Comparator Or Baseline | DRM02 (PDE4 IC50 = 400 nM; ILK IC50 = 20.6 nM) |
| Quantified Difference | Not available for target compound; structural divergence suggests non-equivalent pharmacology |
| Conditions | Structural comparison based on published DRM02 characterization |
Why This Matters
Procurement of a close structural analog cannot substitute for 2319718-65-3 if the research goal requires SAR exploration of the 1-methylpyrazol-4-yl pharmacophore, as even minor changes in the pyrazole ring can alter target engagement.
- [1] Warren, R. B. et al. (2020). DRM02, a novel phosphodiesterase-4 inhibitor with cutaneous anti-inflammatory activity. British Journal of Dermatology, 183(Suppl 1), 15–15. (PMC7549747) View Source
- [2] Dermira (Canada), Inc. Pyrazolylbenzothiazole derivatives and their use as therapeutic agents. U.S. Patent 8,754,233, issued June 17, 2014. View Source
